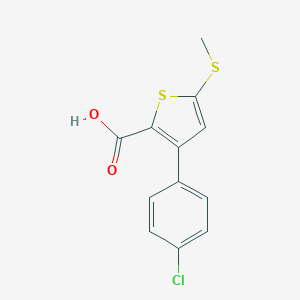
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, also known as CMSTA, is a phenylthiophenecarboxylic acid, which is a type of sulfur-containing organic compound. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. CMSTA has been used in the synthesis of several compounds, including pharmaceuticals and natural products. In addition, CMSTA has been studied for its potential role in the development of new drugs and therapeutic agents.
Applications De Recherche Scientifique
Chemical and Spectroscopic Properties
- The 3-hydroxythiophene system, including derivatives like 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, shows unique chemical and spectroscopic properties. These compounds demonstrate solvent-dependent equilibrium between hydroxy and thiophen-3(2H)-one tautomers, with 3-hydroxythiophenes being less reactive to electrophiles compared to corresponding 3-hydroxypyrroles. They also exhibit high regioselectivity in O-alkylation and O-acylation reactions (Hunter & Mcnab, 2010).
Structural Analysis and Docking Studies
- Tetrazole derivatives, including compounds with a 4-chlorophenyl group, have been structurally analyzed via X-ray crystallography. These studies provide insights into the planar nature of the tetrazole rings and the conformation of aryl rings. Molecular docking studies help understand the orientation and interactions of these molecules in the active site of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Synthesis of Derivatives
- Research on the synthesis of various derivatives of thiophene carboxylates, including those with methylsulfanyl groups, has been conducted. These studies focus on understanding the reaction mechanisms and optimizing the yield of desired products. Such research contributes significantly to the development of new compounds with potential applications in various fields (Corral & Lissavetzky, 1984).
Development of Insecticides
- Halogenated 2-thiophenecarboxylic acid derivatives, similar to 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, have been used as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds exhibit targeted insecticidal activities with low mammalian toxicity, highlighting their potential in agricultural applications (Hull et al., 2007).
Antiviral Activity
- Derivatives of 4-chlorophenyl thiadiazole, related to the chemical structure of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, have been synthesized and tested for their antiviral activity. Such studies are crucial in exploring new therapeutic options against viral infections (Chen et al., 2010).
Density Functional Theory Calculations
- Density functional theory calculations on substituted thiophenes, including methylsulfanyl derivatives, provide insights into the electronic states and reactivity of these compounds. Such theoretical studies are fundamental for understanding the chemical behavior and potential applications of these compounds (Ando & Ueda, 2002).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S2/c1-16-10-6-9(11(17-10)12(14)15)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMNTURPOFZOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B368581.png)
![2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B368583.png)
![(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide](/img/structure/B368585.png)
![N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B368587.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368588.png)
![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide](/img/structure/B368589.png)
![N-({1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B368594.png)
![N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368595.png)
![2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368596.png)
![N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B368598.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide](/img/structure/B368599.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368600.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B368604.png)
![N-(1-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B368619.png)